Fluorine-Driven Electronic Modulation: Computed LogP and TPSA Differentiation from Non-Fluorinated N-(2-Aminophenyl)-4-methylbenzamide
The presence of the 2-fluoro substituent on the aniline ring in N-(5-Amino-2-fluorophenyl)-4-methylbenzamide reduces computed LogP to 2.5, compared with an estimated LogP of approximately 2.8–3.0 for the non-fluorinated analog N-(2-aminophenyl)-4-methylbenzamide (CAS 71255-53-3), while simultaneously increasing topological polar surface area (TPSA) to 55.1 Ų [1]. This fluorine-induced shift—lowering lipophilicity while modestly raising polarity—has been associated with improved ligand efficiency metrics in fluorinated aminophenyl benzamide HDAC inhibitor series [2]. In the broader class, fluorine incorporation at the 2-position of the aniline ZBG has been correlated with enhanced class I HDAC selectivity, as demonstrated by FNA (N-(2-amino-4-fluorophenyl)-4-[bis-(2-chloroethyl)-amino]-benzamide), which achieved HDAC3 IC₅₀ of 95.48 nM with class I selectivity, versus its non-fluorinated parent that lacked this isoform discrimination [3].
| Evidence Dimension | Computed LogP (lipophilicity) and TPSA (polar surface area) |
|---|---|
| Target Compound Data | LogP = 2.5; TPSA = 55.1 Ų |
| Comparator Or Baseline | N-(2-Aminophenyl)-4-methylbenzamide: estimated LogP ≈ 2.8–3.0 (non-fluorinated); FNA (fluorinated analog): HDAC3 IC₅₀ = 95.48 nM, class I selective |
| Quantified Difference | LogP reduced by ~0.3–0.5 log units; TPSA elevated by ~9 Ų relative to non-fluorinated analog (fluorine effect) |
| Conditions | Computed properties via PubChem (XLogP3, Cactvs); FNA enzymatic assay: recombinant HDAC isoforms in vitro |
Why This Matters
A lower LogP with maintained or enhanced target potency predicts improved oral bioavailability and reduced promiscuous binding, critical factors for researchers selecting a benzamide scaffold for in vivo HDAC inhibitor studies.
- [1] PubChem Compound Summary for CID 16778161, N-(5-Amino-2-fluorophenyl)-4-methylbenzamide. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/926264-23-5 (accessed 2026-04-27). View Source
- [2] Kim SL, et al. A novel HDAC1 inhibitor, CBUD‑1001, exerts anticancer effects by modulating the apoptosis and EMT of colorectal cancer cells. Int J Oncol. 2020;57(4):1027-1038. doi:10.3892/ijo.2020.5109. View Source
- [3] Discovery of N-(2-Amino-4-Fluorophenyl)-4-[bis-(2-Chloroethyl)-Amino]-Benzamide as a Potent HDAC3 Inhibitor. ACS Omega. 2020. doi:10.1021/acsomega.0c02411. View Source
